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Cat. No.: B2648299

Get Quote

Reference Guide: 5-Chloroquinoline-2-
carboxylic Acid (5-CI-QCA)

Physicochemical Profiling & Comparative Analysis[1]
Executive Summary

5-Chloroquinoline-2-carboxylic acid (also known as 5-chloroquinaldic acid) is a critical
scaffold in medicinal chemistry, particularly for the development of metallo-enzyme inhibitors
and antiproliferative agents.[1] Its structural rigidity and chelating capability (via the N-1
nitrogen and C-2 carboxylate) make it a valuable pharmacophore.[1]

This guide provides the reference melting point (MP) data required for purity assessment.
Unlike its unsubstituted parent (quinaldic acid), the 5-chloro derivative exhibits a significantly
elevated melting profile due to enhanced intermolecular halogen bonding and crystal packing

efficiency.[1][2]
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Physicochemical Reference Data

The following data serves as the primary benchmark for identifying the target compound.

Property Reference Value Condition / Notes

) . i Primary identification metric
Melting Point (Experimental) 221 - 226 °C

[1].[1]
CAS Number 511231-70-2 Unique identifier.[1][3][4]

MW: 207.61 g/mol .[1][3][4][5]
Molecular Formula C10HeCINO:2

[61[7]

Color intensity often correlates
Appearance Pale Yellow / Off-White Solid with trace oxidation impurities.

[1]14]

) Comparison: Significantly less
- _ DMSO, DMF (High); Ethanol _ _
Solubility Profile water-soluble than quinaldic
(Moderate); Water (Low) )
acid.[1][2]

Critical Note on Purity: A melting range >2°C (e.qg., 221-226°C) often indicates the presence of
synthesis intermediates (e.g., 5-chloro-2-methylquinoline) or decarboxylated byproducts.[2]

High-purity analytical standards typically exhibit a sharper transition (e.g., 224-225°C).[1][2]

Comparative Analysis: Substituent Effects

To validate your sample, compare its thermal behavior against these structural analogs. If your
sample melts below 200°C, it is likely not 5-Chloroquinoline-2-carboxylic acid.[1]
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Compound Structure Melting Point (°C) Key Differentiator
High MP due to 5-
5-CI-QCA 5-Cl, 2-COOH 221 — 226 N _
position CI packing.
] ] ) 2-COOH Lower MP; Reference
Quinaldic Acid ) 156 — 158
(Unsubstituted) standard.[1]
o Solid at RT, melts
2-Chloroquinoline 2-Cl, H-COOH 36 —-38
near body temp.
Common precursor;
5-Chloro-2- o
5-Cl, 2-CHS3 ~70-72 significantly lower MP.

methylquinoline

[1]

Thermodynamic Insight: The introduction of the chlorine atom at the 5-position of the quinoline
ring significantly increases the lattice energy compared to the unsubstituted quinaldic acid
(AMP = +65°C).[1][4] This is attributed to the lipophilic nature of the chlorine atom facilitating
tighter mt-stacking interactions in the crystal lattice.[1][4]

Experimental Validation Protocol

Objective: Confirm identity and purity using a self-validating workflow.

A. Synthesis & Purification Context

The melting point is heavily dependent on the isolation method.[1][4]

e Synthesis Route: Typically obtained via the oxidation of 5-chloro-2-methylquinoline using
Selenium Dioxide (SeO:z) or chemical oxidation of the corresponding aldehyde.[1]

e Impurity Risk: Incomplete oxidation leads to contamination with the starting material (MP
~70°C), drastically depressing the observed melting point.[1][2][4]

B. Recommended Characterization Workflow

Do not rely on MP alone.[1][4] Use this tri-fold validation system:

« Differential Scanning Calorimetry (DSC):
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o Protocol: Heat 2-5 mg sample at 10°C/min under Nz purge.

o Acceptance: Sharp endotherm peaking at ~224°C. Broad peaks indicate solvates or
amorphous content.[1][4]

e 1H-NMR Spectroscopy (DMSO-ds):

o Look for the downfield shift of the H3/H4 protons due to the electron-withdrawing carboxyl
group.[1][4]

o Diagnostic Signal: Absence of methyl singlet at ~2.7 ppm (confirms consumption of 5-
chloro-2-methylquinoline).[1]

e Recrystallization (If MP < 220°C):
o Solvent: Ethanol/Water (9:[1][4]1) or Glacial Acetic Acid.[1][4]

o Procedure: Dissolve at reflux, hot filter to remove inorganic salts (SeOz residues), and cool
slowly to 4°C.

C. Validation Logic Diagram (DOT)
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Figure 1: Logic flow for validating the identity and purity of 5-Chloroquinoline-2-carboxylic
acid based on thermal and spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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